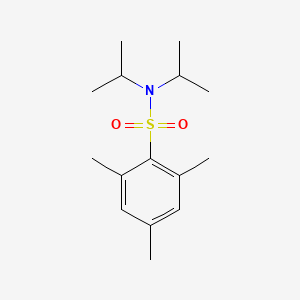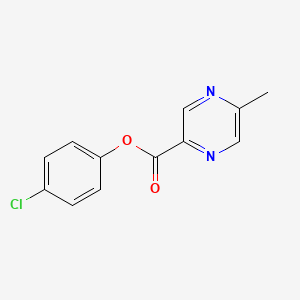
4-(Quinolin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-4-yl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellow crystalline powder that is commonly used in scientific research applications.
作用机制
The mechanism of action of 4-(Quinolin-4-yl)benzaldehyde is not fully understood. However, it is believed to act as a chelating agent that binds to metal ions. The binding of metal ions to the compound results in a change in its fluorescence properties, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(Quinolin-4-yl)benzaldehyde. However, it has been reported to have low toxicity and is not known to cause any adverse effects.
实验室实验的优点和局限性
One of the advantages of using 4-(Quinolin-4-yl)benzaldehyde in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on 4-(Quinolin-4-yl)benzaldehyde. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area of research is the synthesis of new metal complexes using 4-(Quinolin-4-yl)benzaldehyde as a ligand. Additionally, the potential use of 4-(Quinolin-4-yl)benzaldehyde in the development of new drugs and pharmaceuticals is an area of interest. Further studies on the biochemical and physiological effects of the compound are also needed.
In conclusion, 4-(Quinolin-4-yl)benzaldehyde is a chemical compound that has several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various scientific fields.
合成方法
The synthesis of 4-(Quinolin-4-yl)benzaldehyde involves the reaction of 4-quinolinecarboxaldehyde with benzaldehyde in the presence of a catalyst such as piperidine. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization using a suitable solvent.
科学研究应用
4-(Quinolin-4-yl)benzaldehyde has several scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. Additionally, it is used as a ligand in the preparation of metal complexes.
属性
IUPAC Name |
4-quinolin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)14-9-10-17-16-4-2-1-3-15(14)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTDQZLODVDZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-4-yl)benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)

![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)

![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)


![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)